

MC-VC-PABC-DNA31 solubility and formulation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MC-VC-PABC-DNA31

Cat. No.: B15605044

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Application Notes and Protocols for MC-VC-PABC-DNA31

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, formulation, and experimental use of the antibody-drug conjugate (ADC) component, **MC-VC-PABC-DNA31**. This molecule is composed of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a p-aminobenzyl carbamate (PABC) self-immolative spacer, and the potent RNA polymerase inhibitor, DNA31.

Physicochemical Properties and Solubility

Proper dissolution and formulation of **MC-VC-PABC-DNA31** are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key properties and solubility guidelines.

Table 1: Solubility and Storage of **MC-VC-PABC-DNA31**

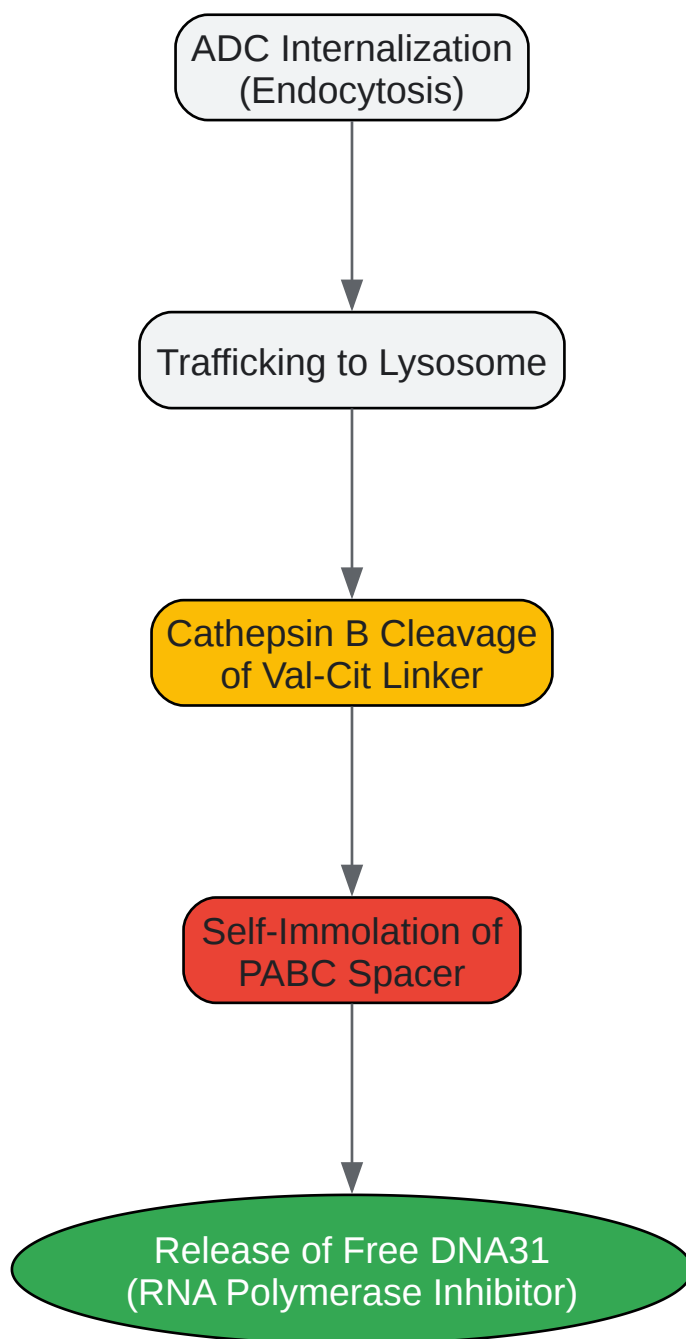
Property	Data	Citations
Molecular Formula	C ₇₇ H ₉₆ N ₁₀ O ₂₁	
Molecular Weight	1497.64 g/mol	
Appearance	Solid	
In Vitro Solubility	50 mg/mL (33.39 mM) in DMSO. Ultrasonic treatment is recommended to aid dissolution.	[1]
In Vivo Formulation 1	A clear solution of up to 3 mg/mL (2.00 mM) can be achieved by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.	[1][2]
In Vivo Formulation 2	A clear solution of ≥ 3 mg/mL (2.00 mM) can be prepared with 10% DMSO and 90% (20% SBE-β-CD in saline).	[1]
Storage of Stock Solution	Store at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be sealed and protected from moisture and light.	[2]
In Vivo Working Solution	It is recommended to prepare fresh on the day of use.	[2]

Mechanism of Action

The **MC-VC-PABC-DNA31** construct is designed for targeted delivery of the DNA31 payload to antigen-expressing cells. The mechanism involves internalization of the ADC, cleavage of the linker in the lysosome, and subsequent inhibition of transcription by DNA31, leading to apoptosis.

Linker Cleavage Pathway

The MC-VC-PABC linker is a cleavable linker system designed to be stable in systemic circulation and release the payload within the target cell.[3]

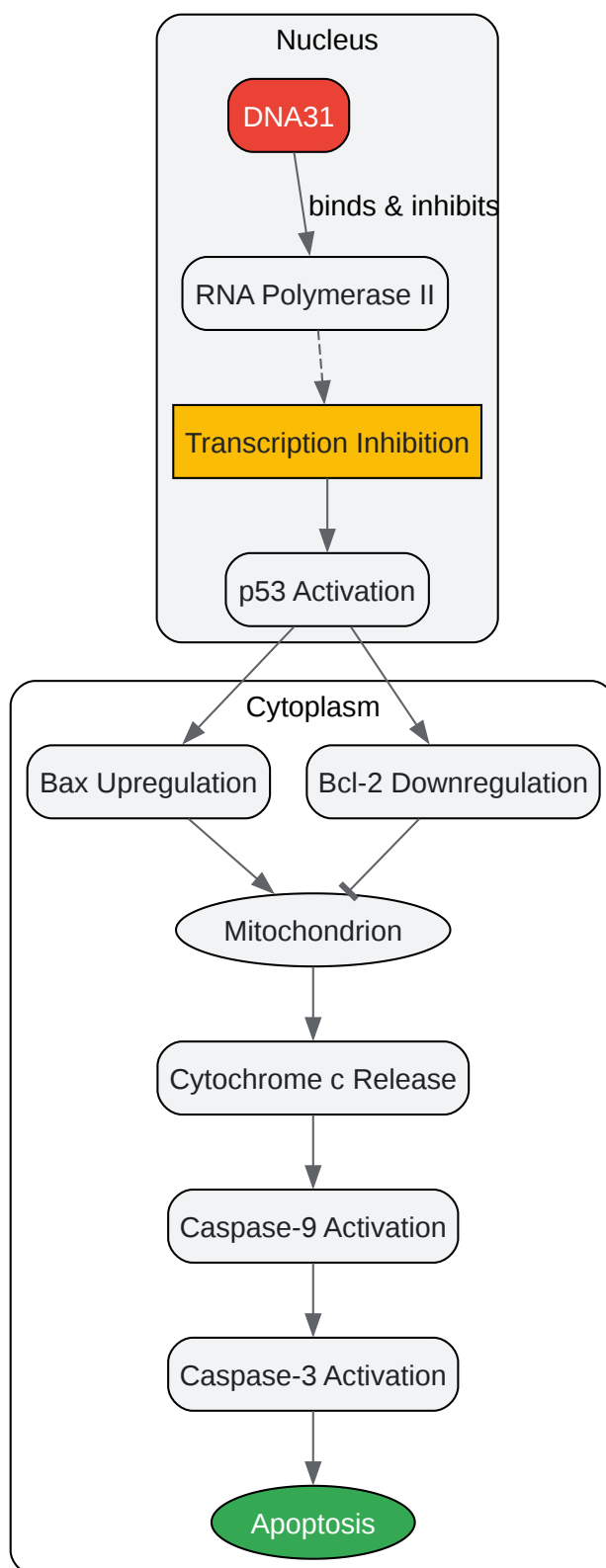


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Caption: Intracellular processing of an ADC with a MC-VC-PABC linker.

DNA31 Signaling Pathway

DNA31 is a potent inhibitor of RNA polymerase II, the enzyme responsible for transcribing protein-coding genes. Inhibition of this process leads to a cascade of events culminating in programmed cell death (apoptosis). The mechanism is analogous to that of α -amanitin, another well-characterized RNA polymerase II inhibitor.^{[1][4]}



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Caption: Postulated signaling pathway of DNA31-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **MC-VC-PABC-DNA31** when conjugated to a relevant antibody.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Target cancer cell line (e.g., HER2-positive cell lines like SK-BR-3 or BT-474, or high cathepsin B-expressing cell lines).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
- ADC stock solution (dissolved in DMSO).
- Control articles (unconjugated antibody, free **MC-VC-PABC-DNA31**).
- 96-well cell culture plates.
- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
- Microplate reader.

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium.
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- ADC Treatment:

- Prepare serial dilutions of the ADC and control articles in complete medium.
- Carefully remove the medium from the wells and add 100 μ L of the diluted compounds. Include untreated control wells with medium only.
- Incubate for a period relevant to the payload's mechanism (e.g., 72-96 hours for a tubulin inhibitor, which may be a good starting point for a transcription inhibitor).[2]
- MTT Addition and Incubation:
 - Add 20 μ L of 5 mg/mL MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, 5% CO₂.
- Formazan Solubilization:
 - Carefully aspirate the medium.
 - Add 150 μ L of solubilization solution to each well.
 - Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of cell viability against the logarithm of the ADC concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[5]

In Vivo Xenograft Model Protocol

This protocol provides a general framework for evaluating the in vivo efficacy of an ADC containing **MC-VC-PABC-DNA31** in a mouse xenograft model.[3][11][12]

Materials:

- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
- Tumor cells for implantation (e.g., HER2-positive human breast cancer cell line UACC-893).
[\[13\]](#)[\[14\]](#)
- **MC-VC-PABC-DNA31** ADC and vehicle control.
- In vivo formulation reagents (DMSO, PEG300, Tween-80, saline).
- Syringes and needles for injection.
- Calipers for tumor measurement.

Procedure:

- Tumor Implantation:
 - Subcutaneously inject tumor cells into the flank of the mice.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Animal Grouping and Dosing:
 - Randomize mice into treatment and control groups.
 - Prepare the ADC formulation as described in Table 1. A dose-finding study is recommended to determine the maximum tolerated dose (MTD).
 - Administer the ADC, typically via a single intravenous (IV) bolus injection.[\[15\]](#)[\[16\]](#)
- Monitoring and Data Collection:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor animal body weight and overall health as indicators of toxicity.

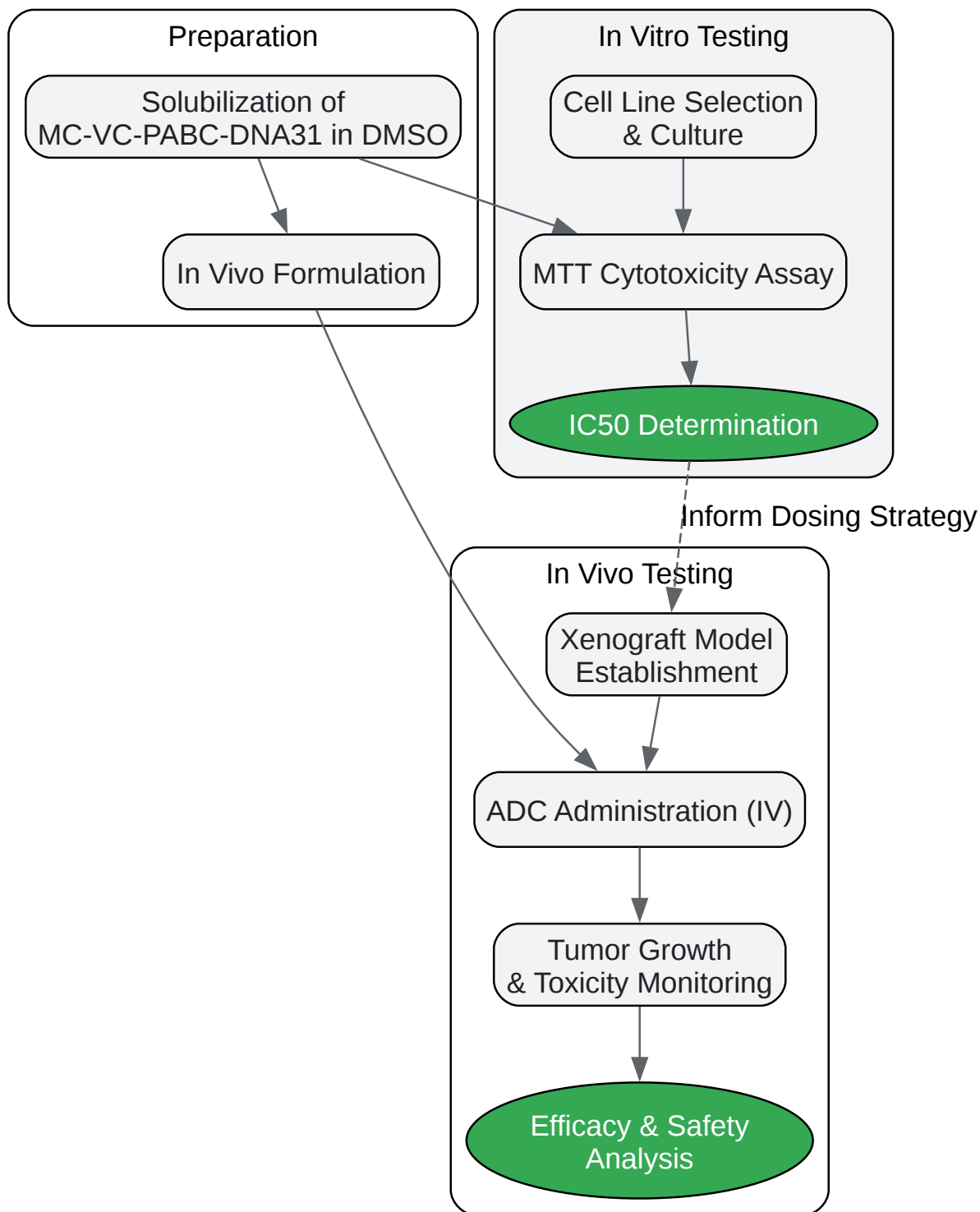
- At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis:

- Plot the mean tumor volume over time for each treatment group.
- Analyze for statistically significant differences in tumor growth between the ADC-treated and control groups.
- Evaluate toxicity based on changes in body weight and clinical observations.

Experimental Workflow

The following diagram illustrates the overall workflow for the preclinical evaluation of an ADC containing **MC-VC-PABC-DNA31**.



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Caption: Preclinical experimental workflow for **MC-VC-PABC-DNA31** ADC.

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- To cite this document: BenchChem. [MC-VC-PABC-DNA31 solubility and formulation for experiments]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15605044#mc-vc-pabc-dna31-solubility-and-formulation-for-experiments>]

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